molecular formula C21H30B2ClNO4 B8255643 4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8255643
M. Wt: 417.5 g/mol
InChI Key: HUVOIPZFFYEMFJ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound featuring a chloro-substituted indole core with two boronate ester groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Borylation: The final step involves the introduction of boronate ester groups. This can be achieved through a Miyaura borylation reaction, where the chlorinated indole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester groups can be oxidized to form boronic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of 1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

    Substitution: Formation of substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: The boronate ester groups make this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, aiding in the development of biosensors and diagnostic tools.

Medicine

    Drug Development: Its structural framework can be modified to create potential pharmaceutical agents, particularly in the development of kinase inhibitors or other enzyme modulators.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The compound’s mechanism of action in various applications depends on its functional groups:

    Boronate Esters: These groups can form reversible covalent bonds with diols and other nucleophiles, making them useful in sensor technologies and drug delivery systems.

    Chloro Group: This group can participate in substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methyl-2,6-dibromo-1H-indole: Similar structure but with bromine atoms instead of boronate esters.

    1-Methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the combination of a chloro group and boronate esters, providing a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

4-chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)13-10-15(24)14-12-17(25(9)16(14)11-13)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVOIPZFFYEMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30B2ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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